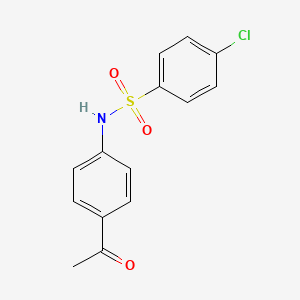![molecular formula C7H8N4 B1347577 7-甲基-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 7752-54-7](/img/structure/B1347577.png)
7-甲基-7H-吡咯并[2,3-d]嘧啶-4-胺
描述
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a heterocyclic compound with the molecular formula C7H8N4. It is a derivative of pyrrolo[2,3-d]pyrimidine, which is known for its diverse biological activities.
科学研究应用
Chemistry: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound has shown potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes. It has been studied for its ability to modulate kinase activity and its potential therapeutic applications .
Medicine: The compound has been investigated for its potential use in treating diseases such as cancer and tuberculosis. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
作用机制
Target of Action
The primary target of 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response .
Mode of Action
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are the downstream effectors in the JAK-STAT pathway .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK1, it disrupts the activation of STAT proteins, preventing them from translocating to the nucleus and initiating the transcription of target genes . This can lead to a decrease in the production of inflammatory cytokines and other mediators of immune response .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is less than 400, and it has a clogp value less than 4 . These properties suggest that the compound may have good bioavailability and drug-likeness .
Result of Action
The inhibition of JAK1 by 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine can lead to a reduction in the production of inflammatory cytokines . This can result in an anti-inflammatory effect, making the compound potentially useful in the treatment of diseases characterized by excessive inflammation or overactive immune response .
生化分析
Biochemical Properties
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly those involving nucleic acid analogs. This compound has been shown to interact with enzymes such as kinases and polymerases. For instance, it acts as a selective inhibitor of Janus kinase 1 (JAK1), demonstrating an IC50 value of 8.5 nM . The interaction with JAK1 involves binding to the ATP-binding site, thereby inhibiting the kinase activity. Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can interact with other proteins and nucleic acids, influencing various biochemical pathways.
Cellular Effects
The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those mediated by JAK-STAT signaling. By inhibiting JAK1, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can modulate gene expression and cellular responses to cytokines. Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in nucleotide synthesis and degradation. Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its binding interactions with biomolecules. The compound binds to the ATP-binding site of JAK1, leading to the inhibition of kinase activity. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the JAK-STAT signaling pathway. Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can interact with nucleic acids, potentially interfering with DNA and RNA synthesis. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that continuous exposure to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can lead to sustained inhibition of JAK1 activity and prolonged cytotoxic effects in cancer cells .
Dosage Effects in Animal Models
The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits selective inhibition of JAK1 with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is involved in various metabolic pathways, particularly those related to nucleotide metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of active and inactive metabolites. These metabolic transformations can influence the compound’s efficacy and toxicity. Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and degradation .
Transport and Distribution
The transport and distribution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via nucleoside transporters, facilitating its intracellular accumulation. Once inside the cell, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can bind to proteins and nucleic acids, influencing its localization and activity. Studies have shown that the compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on gene expression and cellular function .
Subcellular Localization
The subcellular localization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is critical for its activity and function. The compound has been observed to localize primarily in the nucleus, where it interacts with DNA and RNA. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine allows it to modulate gene expression and influence cellular processes such as DNA replication and transcription .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired compound with good efficiency.
Industrial Production Methods: While specific industrial production methods for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
化学反应分析
Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions at the amine group, where different substituents can be introduced.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include various amines and acid catalysts.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
相似化合物的比较
7-Deazaadenine: This compound is structurally similar to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and shares some biological activities.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amine: Another related compound with potential kinase inhibitory activity.
Uniqueness: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern and its ability to inhibit a broader range of kinases compared to some of its analogues.
属性
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOREMDAQHJJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295498 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-54-7 | |
| Record name | 7752-54-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















